![molecular formula C19H19N3OS B2692383 Benzo[c][1,2,5]thiadiazol-5-yl(3-phenylazepan-1-yl)methanone CAS No. 1706069-90-0](/img/structure/B2692383.png)
Benzo[c][1,2,5]thiadiazol-5-yl(3-phenylazepan-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[c][1,2,5]thiadiazol-5-yl(3-phenylazepan-1-yl)methanone is a research compound. It is part of the benzo[c][1,2,5]thiadiazole (BTZ) motif, which has been extensively researched for use in photovoltaics or as fluorescent sensors .
Synthesis Analysis
The synthesis of compounds based on the BTZ motif involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties . For example, benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester can be used as a reactant to synthesize 5-methylbenzo[c][1,2,5]thiadiazole by methylation reaction with methyl iodide using a palladium catalyst .Molecular Structure Analysis
The molecular formula of this compound is C18H22N6O3S2 and its molecular weight is 434.53.Chemical Reactions Analysis
Compounds based on the BTZ motif have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Applications De Recherche Scientifique
Molecular Aggregation and Spectroscopic Studies
The study of molecular aggregation in related thiadiazole compounds has shown significant insights into the solvent effects on molecular interactions. Specifically, spectroscopic studies of certain thiadiazole derivatives in different solvents revealed changes in fluorescence emission spectra and circular dichroism (CD) spectra, indicating the role of substituent group structure on molecule aggregation interactions. These findings suggest potential applications in understanding the photophysical behavior of similar compounds, including Benzo[c][1,2,5]thiadiazol-5-yl(3-phenylazepan-1-yl)methanone, in various environments (A. Matwijczuk et al., 2016).
Anticonvulsant Activity and Pharmacophoric Model Studies
Research on novel thiadiazole derivatives has identified structures with significant anticonvulsant activity. A series of N1‐[5‐(4‐substituted phenyl)‐1,3,4‐thiadiazol‐2‐yl] compounds were synthesized and tested, revealing that certain compounds exhibited marked anticonvulsant properties. This research highlights the potential of thiadiazole derivatives, including those structurally similar to this compound, in developing new anticonvulsant drugs and understanding the structural basis for pharmacological activity (H. Rajak et al., 2009).
Anti-mycobacterial Chemotypes
A study identifying new anti-mycobacterial chemotypes highlighted the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a promising structure for combating Mycobacterium tuberculosis. This research underscores the therapeutic potential of thiadiazole derivatives in addressing tuberculosis and suggests that compounds with similar scaffolds could serve as bases for developing new anti-mycobacterial agents (S. Pancholia et al., 2016).
Organic Semiconductors and Optoelectronic Applications
The implementation of thiadiazole isomers in the creation of organic semiconductors for various optoelectronic applications, including transistors, solar cells, photodetectors, and thermoelectrics, demonstrates the versatility of thiadiazole derivatives. This research could inform the development of new materials based on this compound for advanced electronic and photonic devices (Zhihua Chen et al., 2016).
Propriétés
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(3-phenylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-19(15-9-10-17-18(12-15)21-24-20-17)22-11-5-4-8-16(13-22)14-6-2-1-3-7-14/h1-3,6-7,9-10,12,16H,4-5,8,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZZNNVDEOJCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


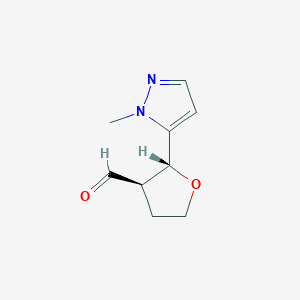
![N-(tert-butyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2692304.png)
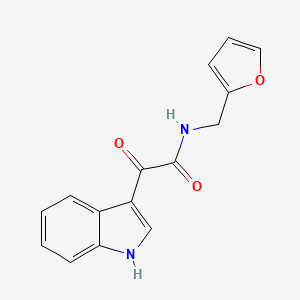
![4-butoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2692306.png)
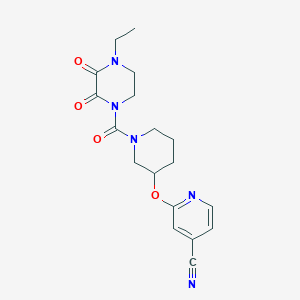
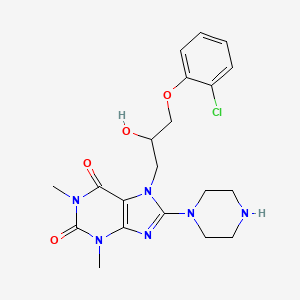
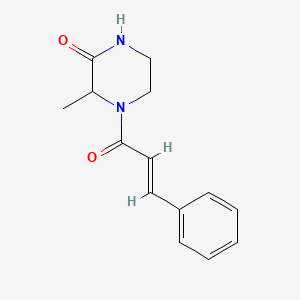
![5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2692313.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2692315.png)
![Methyl{[1-(methylethyl)-3-nitropyrazol-5-yl]methyl}amine](/img/structure/B2692316.png)
![[3-(1H-Pyrazol-5-yl)pyridin-4-yl]methanamine;trihydrochloride](/img/structure/B2692318.png)

![1-[2-(azetidin-1-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B2692323.png)